Product packaging for 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole(Cat. No.:CAS No. 38417-65-1)

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole

Cat. No.: B1317115
CAS No.: 38417-65-1
M. Wt: 194.18 g/mol
InChI Key: YETPZTCSSANWOG-UHFFFAOYSA-N
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Description

5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B1317115 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole CAS No. 38417-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(oxiran-2-ylmethoxy)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-9-10(14-6-13-9)3-7(1)11-4-8-5-12-8/h1-3,8H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETPZTCSSANWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516729
Record name 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38417-65-1
Record name 5-[(Oxiran-2-yl)methoxy]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of 1,3 Benzodioxole Scaffolds: Significance in Synthetic and Mechanistic Studies

The 1,3-benzodioxole (B145889), also known as methylenedioxyphenyl, is a heterocyclic organic compound featuring a methylenedioxy functional group attached to two adjacent carbon atoms of a benzene (B151609) ring. wikipedia.org This structural unit is not merely a synthetic curiosity but is a prevalent scaffold in a vast array of natural products, including safrole, piperine, and myristicin. nih.gov Its presence is integral to the biological activity of many compounds, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comchemicalbook.com

The significance of the 1,3-benzodioxole scaffold in synthetic and mechanistic studies stems from its distinct electronic properties. The two oxygen atoms in the dioxole ring increase the electron density of the attached benzene ring, which facilitates electrophilic substitution reactions. chemicalbook.com This enhanced reactivity makes the benzodioxole core an attractive starting point for the synthesis of more complex, substituted aromatic compounds. chemicalbook.com Furthermore, many derivatives containing this scaffold are known to be bioactive. wikipedia.org They have been investigated for a range of therapeutic properties, including anti-inflammatory, neuroprotective, and antitumor effects. nih.govchemicalbook.com The structural rigidity and specific stereochemical arrangement of the benzodioxole unit also provide a reliable framework for designing molecules that can interact with biological targets with high specificity.

The synthesis of the 1,3-benzodioxole core itself is typically achieved through the condensation of a catechol (a 1,2-dihydroxybenzene) with a dihalomethane or a related methylene (B1212753) source in the presence of a base. wikipedia.orgontosight.ai

Properties of 1,3-Benzodioxole
PropertyValueReference
Molecular FormulaC₇H₆O₂ wikipedia.org
Molar Mass122.123 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid wikipedia.orgchemicalbook.com
Density1.064 g/cm³ wikipedia.org
Boiling Point172–173 °C wikipedia.org

The Oxirane Moiety: a Versatile Synthon in Organic Transformations

The oxirane, commonly known as an epoxide, is a three-membered cyclic ether. This small, strained ring structure is the source of its high reactivity and, consequently, its remarkable versatility as an intermediate in organic synthesis. fiveable.me The significant ring strain within the oxirane moiety makes it susceptible to ring-opening reactions by a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity allows for the stereospecific introduction of two functional groups on adjacent carbon atoms, making epoxides powerful building blocks for complex molecules. ic.ac.uk

In the context of retrosynthetic analysis, the oxirane moiety is considered a valuable "synthon." A synthon is a conceptual fragment of a molecule that assists in planning a synthesis, representing a potential starting material. wikipedia.orgdeanfrancispress.com The oxirane ring serves as a synthetic equivalent for a β-hydroxyalkyl cation synthon, meaning it can react with an organometallic reagent (a carbanion equivalent) to form a carbon-carbon bond two carbons away from a hydroxyl group. ic.ac.uk This two-carbon extension strategy is fundamental in the synthesis of natural products and pharmaceuticals. The ability of oxiranes to undergo these transformations allows chemists to construct more elaborate molecular frameworks, highlighting their role as indispensable tools in the arsenal (B13267) of synthetic organic chemistry. fiveable.me

Elucidation of the Compound S Molecular Architecture and Nomenclature

The molecular architecture of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole is a precise amalgamation of the two functional components discussed. The structure consists of a 1,3-benzodioxole (B145889) ring system where an ether linkage is present at the 5-position. This ether connects the aromatic scaffold to a methoxy (B1213986) group, which is itself substituted with an oxirane ring at its 2-position. This arrangement creates a bifunctional molecule, possessing the aromatic, electron-rich character of the benzodioxole and the electrophilic, reactive site of the epoxide.

The IUPAC name, this compound, systematically describes this structure.

IUPAC Nomenclature Breakdown
Component NameStructural Meaning
1,3-benzodioxoleThe core structure, indicating a benzene (B151609) ring fused to a five-membered dioxole ring with oxygens at positions 1 and 3.
5-(...)Indicates that a substituent is attached at the 5th position of the benzodioxole ring.
(...)-methoxyRefers to an oxygen atom (ether linkage) connecting the substituent to the benzodioxole ring.
(oxiran-2-yl...)Specifies an oxirane (epoxide) ring is part of the substituent, attached via its 2-position.

Based on its structure, the key chemical properties can be identified.

Predicted Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
Hydrogen Bond Acceptors4 (the four oxygen atoms)
Rotatable Bonds3

Contextualizing Research Challenges and Prospects for 5 Oxiran 2 Ylmethoxy 2h 1,3 Benzodioxole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered.

Deconstruction of the Oxiran-2-ylmethoxy Linkage

The most logical retrosynthetic disconnection involves the cleavage of the ether linkage. This bond is part of the oxiran-2-ylmethoxy group, and its disconnection points to two key synthons: a nucleophilic 1,3-benzodioxole precursor and an electrophilic three-carbon epoxide unit.

This disconnection is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide or a related electrophile. acs.orglibretexts.orgkhanacademy.org In this context, the synthetic equivalents for the synthons are 5-hydroxy-1,3-benzodioxole (also known as sesamol) and an epoxide precursor such as epichlorohydrin (B41342) or a glycidyl (B131873) derivative with a good leaving group (e.g., glycidyl tosylate). masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 5-hydroxy-1,3-benzodioxole attacks the electrophilic carbon of the epoxide precursor. khanacademy.org

Synthetic Routes to the 1,3-Benzodioxole Core Functionality

The 1,3-benzodioxole moiety is a common structural motif in natural products and pharmaceuticals. researchgate.net Its synthesis typically starts from catechol (1,2-dihydroxybenzene). A prevalent method involves the reaction of catechol with a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. wikipedia.org This reaction forms the characteristic methylenedioxy bridge. Phase-transfer catalysts can be employed to facilitate this reaction.

Another approach to functionalized 1,3-benzodioxoles starts from commercially available precursors like piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). wikipedia.org Piperonal can be chemically transformed to introduce the desired functionality at the 5-position.

Precursor Synthesis and Functionalization Protocols

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthesis of the 5-hydroxy-1,3-benzodioxole intermediate and the chiral and achiral epoxide precursors.

Preparation of Key 5-Hydroxy-1,3-benzodioxole Intermediates

5-Hydroxy-1,3-benzodioxole, or sesamol (B190485), is the cornerstone nucleophilic component in the synthesis of this compound. It can be prepared through several synthetic routes.

One common method involves the Dakin reaction of piperonal. In this process, piperonal is oxidized with hydrogen peroxide in the presence of a base to yield sesamol. google.com An alternative route starts from catechol, which is first converted to 1,3-benzodioxole and then functionalized at the 5-position.

Starting MaterialKey TransformationReagentsGeneral Yield Range
PiperonalDakin ReactionHydrogen Peroxide, Base (e.g., NaOH)Moderate to Good
CatecholMethylenation followed by functionalizationDihalomethane, Base; followed by electrophilic substitutionVariable

Synthesis of Chiral and Achiral Epoxide Precursors

The oxirane moiety of the target molecule can be introduced using a suitable three-carbon electrophile. Epichlorohydrin is a widely used and commercially available precursor for this purpose.

Racemic Epichlorohydrin: The industrial production of racemic epichlorohydrin is traditionally achieved from allyl chloride in a two-step process. The first step involves the addition of hypochlorous acid to afford a mixture of dichloropropanols. This mixture is then treated with a base to induce ring closure and form epichlorohydrin. wikipedia.org Another route involves the reaction of glycerol (B35011) with a chlorinating agent. google.com

Chiral Epichlorohydrin: For the synthesis of enantiomerically pure this compound, chiral epoxide precursors are required. (R)- and (S)-epichlorohydrin can be obtained through various methods, including the kinetic resolution of racemic epichlorohydrin using chiral catalysts or enzymatic processes. google.comresearchgate.net Another approach involves the asymmetric epoxidation of allyl chloride. A well-established laboratory-scale synthesis of both (R)- and (S)-epichlorohydrin starts from the chiral pool, for instance, using D-mannitol as a starting material. youtube.com

Epoxide PrecursorSynthetic ApproachKey Reagents/CatalystsStereochemistry
Racemic EpichlorohydrinFrom Allyl ChlorideHOCl, Base (e.g., NaOH)Racemic
(R)- or (S)-EpichlorohydrinKinetic ResolutionChiral Salen-Co complexesEnantiomerically enriched
(R)- or (S)-EpichlorohydrinFrom Chiral PoolD-MannitolEnantiomerically pure

Direct Synthesis Approaches to this compound

The most direct and convergent approach to this compound is the reaction of 5-hydroxy-1,3-benzodioxole with an epoxide precursor in a single step. This is typically achieved through a Williamson ether synthesis-type reaction.

The reaction involves the deprotonation of the phenolic hydroxyl group of 5-hydroxy-1,3-benzodioxole with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic terminal carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate. Subsequent intramolecular cyclization, facilitated by the base, results in the formation of the desired glycidyl ether product, this compound. google.com Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be employed to enhance the reaction rate and yield. sci-hub.ru

Reactant 1Reactant 2BaseCatalyst (optional)SolventGeneral Conditions
5-Hydroxy-1,3-benzodioxoleEpichlorohydrinNaOH, K2CO3Quaternary ammonium salt (PTC)Acetone, DMF, or aqueous/organic biphasicElevated temperature
5-Hydroxy-1,3-benzodioxoleGlycidyl tosylateK2CO3-Acetone, DMFElevated temperature

Enantioselective and Diastereoselective Epoxidation Reactions

One major pathway to this compound involves the epoxidation of its precursor, 5-(allyloxy)-1,3-benzodioxole. The stereochemical outcome of this reaction is critical, and various methods have been developed to control it.

Diastereoselective Epoxidation: Substrate-controlled diastereoselective epoxidation can be achieved using peroxy acids like meta-chloroperbenzoic acid (m-CPBA) or metal-based catalytic systems. For allylic and homoallylic alcohols, the hydroxyl group can direct the epoxidizing agent to a specific face of the alkene, leading to high diastereoselectivity. organic-chemistry.org In the case of safrole, a related 1,3-benzodioxole derivative with an allyl group directly attached to the ring, epoxidation with m-CPBA proceeds readily to form the corresponding epoxide. researchgate.net The stereoselectivity in such systems is often influenced by the conformational preference of the substrate, directing the oxidant to the sterically most accessible face. Vanadium catalysts, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], are particularly effective for the directed epoxidation of allylic alcohols, often providing complementary diastereoselectivity to peroxy acid methods. encyclopedia.pub

Enantioselective Epoxidation: For the synthesis of enantiomerically enriched epoxides, asymmetric epoxidation methods are employed. The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols, using a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand. However, its primary utility is for allylic alcohols. For unfunctionalized olefins like 5-(allyloxy)-1,3-benzodioxole, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a more suitable choice. This method is effective for the enantioselective epoxidation of various cis-disubstituted and conjugated olefins, often achieving high enantiomeric excess (ee). encyclopedia.pub

MethodCatalyst/ReagentSubstrate TypeTypical Selectivity
Diastereoselective m-CPBAAllylic systemsModerate to high anti or syn selectivity, substrate-dependent
Diastereoselective VO(acac)₂ / TBHPAllylic & Homoallylic AlcoholsHigh syn-directing selectivity from the hydroxyl group
Enantioselective (salen)Mn(III) complexUnfunctionalized OlefinsHigh enantiomeric excess (>90% ee) for suitable substrates
Enantioselective Ti(OiPr)₄ / DETAllylic AlcoholsHigh enantiomeric excess (>90% ee)

Regioselective Etherification via Williamson or Mitsunobu Reactions

Direct formation of the ether linkage between the sesamol core and the oxirane moiety is a more convergent approach. The Williamson ether synthesis and the Mitsunobu reaction are two primary methods for achieving this regioselective O-alkylation.

Williamson Ether Synthesis: This classical method remains one of the most robust and widely used for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate. In the synthesis of this compound, sesamol is first deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide. This nucleophile then displaces a leaving group from a three-carbon electrophile, such as epichlorohydrin, epibromohydrin (B142927), or glycidyl tosylate. arabjchem.orgpearson.com The reaction is highly regioselective for the phenolic hydroxyl group. A reported synthesis using sesamol and epibromohydrin afforded the target glycidyl ether in a 77% yield. arabjchem.orgkfupm.edu.sa

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. masterorganicchemistry.com This reaction couples a primary or secondary alcohol with a pronucleophile (in this case, the phenolic hydroxyl of sesamol) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). To synthesize an enantiomerically pure product, one could react sesamol with an enantiopure glycidol (B123203). For example, reacting sesamol with (R)-glycidol under Mitsunobu conditions would theoretically yield (S)-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole due to the inversion of configuration at the chiral center of glycidol. This method is advantageous for its mild reaction conditions but requires stoichiometric amounts of reagents, which can complicate purification.

ReactionKey ReagentsElectrophile ExampleTypical YieldKey Features
Williamson Ether Synthesis Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, Acetone)Epibromohydrin77% arabjchem.orgkfupm.edu.saRobust, scalable, cost-effective.
Williamson Ether Synthesis Base, SolventGlycidyl TosylateGood to excellentAvoids halide side reactions.
Mitsunobu Reaction PPh₃, DEAD or DIAD(R)-GlycidolGoodMild conditions, stereochemical inversion.

Catalytic Systems and Reaction Optimization for Scalable Synthesis

For industrial applications, the development of scalable, efficient, and cost-effective syntheses is paramount. Phase-transfer catalysis (PTC) has emerged as a superior technique for the Williamson ether synthesis of glycidyl ethers. researchgate.netchalmers.se

In a PTC system, a quaternary ammonium or phosphonium (B103445) salt (the catalyst) transports the phenoxide anion from the solid or aqueous basic phase into the organic phase containing the electrophile (e.g., epichlorohydrin). researchgate.net This eliminates the need for expensive, anhydrous polar aprotic solvents like DMF and allows the use of inexpensive bases such as sodium hydroxide. The reaction can often be performed under solvent-free conditions, using the liquid reactants themselves as the organic phase, which simplifies workup and reduces waste. chalmers.se

Key parameters for optimization include:

Catalyst Choice: Tetrabutylammonium (B224687) bromide (TBAB) or other quaternary ammonium salts are commonly used. The catalyst structure can significantly impact reaction rates.

Base: Solid or concentrated aqueous NaOH or KOH are effective and economical.

Solvent: Toluene can be used, but solvent-free conditions are often preferred for green chemistry principles.

Temperature: Reactions are typically run at elevated temperatures (e.g., 50-100 °C) to ensure reasonable reaction rates.

This methodology allows for high yields (often >90%), easy separation of solid by-products (NaCl), and catalyst recycling, making it highly suitable for large-scale production. researchgate.net

Chemoenzymatic and Stereoselective Synthetic Pathways

Chemoenzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis to produce enantiomerically pure compounds. nih.govnih.govrsc.org For chiral epoxides like this compound, enzymatic kinetic resolution is a particularly powerful strategy.

Kinetic Resolution using Lipases: In this approach, a racemic mixture of the target compound or a precursor is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer from the transformed one. Lipases are widely used for this purpose due to their stability, broad substrate scope, and commercial availability. mdpi.compolimi.itnih.gov For example, a racemic alcohol precursor can be selectively acylated by a lipase, yielding an enantioenriched ester and the unreacted alcohol of the opposite configuration. researchgate.net Lipases such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia are highly effective in resolving aryl-containing secondary alcohols and related structures, often achieving excellent enantioselectivity (E-values >200) and providing both enantiomers in high optical purity (>99% ee). mdpi.comsemanticscholar.org

Kinetic Resolution using Epoxide Hydrolases (EHs): Epoxide hydrolases catalyze the ring-opening of epoxides to form corresponding diols. In a kinetic resolution, these enzymes can selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method is highly effective for producing enantiopure epoxides, although the maximum theoretical yield for the desired epoxide is 50%.

Enzyme ClassMethodSubstrateProduct(s)Typical Selectivity
Lipase Kinetic Resolution (Acylation)Racemic precursor alcohol(R)-Ester + (S)-AlcoholHigh E-value (>200), >99% ee mdpi.com
Epoxide Hydrolase Kinetic Resolution (Hydrolysis)Racemic epoxide(R)-Epoxide + (S)-DiolHigh E-value, >99% ee
Halohydrin Dehalogenase Kinetic Resolution (e.g., Azidolysis)Racemic epoxide(R)-Epoxide + (S)-Azido alcoholHigh E-value, >99% ee mdpi.com

Ring-Opening Reactions of the Oxirane Functionality

The three-membered epoxide ring is characterized by significant ring strain (approximately 13 kcal/mol), making it susceptible to ring-opening reactions by a variety of reagents. masterorganicchemistry.com These transformations are fundamental in synthetic chemistry as they introduce new functional groups with controlled stereochemistry.

Nucleophilic Ring Opening: Regiochemical and Stereochemical Investigations

Under neutral or basic conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. Strong nucleophiles will preferentially attack the less sterically hindered terminal carbon atom of the oxirane ring. libretexts.orgyoutube.com This regioselectivity is a hallmark of the reaction with terminal epoxides.

The reaction is also stereospecific; the nucleophilic attack occurs from the backside relative to the C-O bond, resulting in an inversion of the stereochemical configuration at the center of attack. reddit.comyoutube.com For example, if the starting material is a single enantiomer, the product will be formed with a specific, inverted stereochemistry at the newly functionalized carbon. A wide range of nucleophiles can be employed in this transformation, leading to a diverse array of functionalized 1,2-diol derivatives. masterorganicchemistry.com

Table 1: Predicted Products from Nucleophilic Ring-Opening Reactions
Nucleophile (Nu-)Reagent ExampleProduct StructureProduct Name
Hydroxide (HO-)NaOH, H2OHO-CH2-CH(OH)-CH2-O-Ar1-(2H-1,3-benzodioxol-5-yloxy)propane-2,3-diol
Alkoxide (RO-)NaOCH3, CH3OHCH3O-CH2-CH(OH)-CH2-O-Ar1-(2H-1,3-benzodioxol-5-yloxy)-3-methoxypropan-2-ol
Amide (R2N-)NaNH2, NH3H2N-CH2-CH(OH)-CH2-O-Ar1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol
Azide (B81097) (N3-)NaN3N3-CH2-CH(OH)-CH2-O-Ar1-azido-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol
Cyanide (CN-)NaCNNC-CH2-CH(OH)-CH2-O-Ar4-(2H-1,3-benzodioxol-5-yloxy)-3-hydroxybutanenitrile

Ar represents the 2H-1,3-benzodioxol-5-yl moiety.

Acid-Catalyzed and Lewis Acid-Mediated Ring Opening

In the presence of an acid catalyst, the ring-opening mechanism is altered. The acid (either a Brønsted or Lewis acid) first activates the epoxide by protonating or coordinating to the oxygen atom, making it a better leaving group. nih.govgoogle.com This activation facilitates the attack by even weak nucleophiles, such as water or alcohols.

The regioselectivity of the reaction under acidic conditions can be more complex. The transition state gains significant carbocation-like character at the more substituted carbon atom. libretexts.org Consequently, the nucleophile may attack the more substituted (secondary) carbon. However, for terminal epoxides like this one, the outcome is a delicate balance between electronic effects (favoring attack at the more substituted carbon) and steric effects (favoring attack at the less substituted carbon). The specific conditions, including the nature of the acid and the nucleophile, will determine the major product. ucdavis.edu Lewis acids such as Al(OTf)₃ and Bi(OTf)₃ have been shown to be highly efficient catalysts for the ring-opening of glycidol (a related epoxide) with alcohols, yielding monoalkyl glyceryl ethers with high selectivity. researchgate.netnih.gov

Table 2: Regiochemical Outcomes of Acid-Catalyzed Ring Opening with Methanol
CatalystPredicted Major ProductPredicted Minor Product
H2SO4 (Brønsted acid)2-(2H-1,3-benzodioxol-5-yloxy)-1-methoxypropan-2-ol (attack at C2)1-(2H-1,3-benzodioxol-5-yloxy)-3-methoxypropan-2-ol (attack at C3)
BF3·OEt2 (Lewis acid)2-(2H-1,3-benzodioxol-5-yloxy)-1-methoxypropan-2-ol (attack at C2)1-(2H-1,3-benzodioxol-5-yloxy)-3-methoxypropan-2-ol (attack at C3)
BuSnCl3 (Mild Lewis acid)1-(2H-1,3-benzodioxol-5-yloxy)-3-methoxypropan-2-ol (attack at C3)2-(2H-1,3-benzodioxol-5-yloxy)-1-methoxypropan-2-ol (attack at C2)

Organometallic Reagent-Mediated Transformations

Strongly nucleophilic organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, readily open the epoxide ring. researchgate.netwikipedia.org These reactions are typically conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) to prevent the reagent from being protonated and destroyed. quora.comkhanacademy.org The reaction proceeds via an SN2 mechanism, with the carbon-metal bond acting as the nucleophile.

Consistent with the behavior of other strong nucleophiles, the attack occurs at the less sterically hindered terminal carbon of the epoxide. masterorganicchemistry.com This transformation is a powerful tool for carbon-carbon bond formation, effectively extending the carbon chain by the length of the alkyl, aryl, or vinyl group of the organometallic reagent and yielding a secondary alcohol after an acidic workup. masterorganicchemistry.comsaylor.org

Table 3: Products from Organometallic Reagent Reactions
ReagentStep 1Step 2 (Workup)Final Product Name
Methylmagnesium Bromide (CH3MgBr)Addition to epoxideH3O+1-(2H-1,3-benzodioxol-5-yloxy)butan-2-ol
Phenyllithium (C6H5Li)Addition to epoxideH3O+1-(2H-1,3-benzodioxol-5-yloxy)-3-phenylpropan-2-ol
Vinyllithium (CH2=CHLi)Addition to epoxideH3O+1-(2H-1,3-benzodioxol-5-yloxy)pent-4-en-2-ol

Rearrangements and Cycloaddition Reactions Involving the Epoxide

Epoxides can undergo rearrangement to carbonyl compounds, a transformation often catalyzed by Lewis acids. nih.govcore.ac.uk This process, known as the Meinwald rearrangement, involves the coordination of the Lewis acid to the epoxide oxygen, followed by a 1,2-hydride or alkyl shift. For a terminal epoxide such as this compound, Lewis acid catalysis would typically favor the formation of the corresponding aldehyde via a hydride shift. rsc.org

Furthermore, epoxides can act as 1,3-dipole synthons in formal [3+2] cycloaddition reactions. uchicago.edu When treated with a Lewis acid in the presence of a dipolarophile like an alkene or alkyne, the epoxide can undergo a stepwise process involving ring-opening to form a zwitterionic intermediate, which is then trapped by the dipolarophile to yield a five-membered heterocyclic ring, such as a tetrahydrofuran derivative.

Reactivity of the 1,3-Benzodioxole Ring System

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is an electron-rich aromatic system. The two oxygen atoms of the dioxole ring donate electron density into the benzene (B151609) ring through resonance, making it highly activated towards electrophilic attack. cognitoedu.org

Electrophilic Aromatic Substitution Reactions on the Benzodioxole Moiety

The substituents on the aromatic ring dictate the position of further electrophilic attack. The 1,3-dioxole (B15492876) group and the oxiran-2-ylmethoxy group at position 5 are both electron-donating and therefore act as ortho- and para-directors. libretexts.orglibretexts.org The combined directing effects of these groups strongly activate the positions ortho to the ether linkage (positions 4 and 6). Position 4 is ortho to the ether and meta to the dioxole bridge, while position 6 is ortho to the ether and ortho to one of the dioxole oxygens. These positions are the most probable sites for electrophilic aromatic substitution (EAS). wikipedia.orgmasterorganicchemistry.com

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed readily, often under milder conditions than those required for benzene itself, yielding predominantly the 6-substituted product due to steric considerations, although a mixture of 4- and 6-substituted isomers is possible. msu.edu

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsElectrophile (E+)Predicted Major Product Name
NitrationHNO3, H2SO4NO2+6-Nitro-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole
BrominationBr2, FeBr3Br+6-Bromo-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole
Friedel-Crafts AcylationCH3COCl, AlCl3CH3CO+1-[6-(Oxiran-2-ylmethoxy)-2H-1,3-benzodioxol-5-yl]ethan-1-one
SulfonationSO3, H2SO4SO3H+This compound-6-sulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions

The 1,3-benzodioxole scaffold is a common motif in natural products and pharmaceuticals, and its functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. researchgate.net For this compound to participate in these reactions, it must first be converted into a suitable electrophilic partner, typically by introducing a halide or triflate group onto the aromatic ring. The primary positions for such functionalization are C-6 (para to the ether linkage) and C-4 (ortho to the ether linkage).

Once functionalized, for instance as 6-bromo-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, the molecule can undergo a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.commdpi.com These transformations are invaluable for building molecular complexity. sigmaaldrich.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govnsf.gov

Key examples of potential cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl linkage.

Heck Reaction: Coupling with an alkene to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond.

Buchwald-Hartwig Amination: Coupling with an amine to form an N-aryl bond.

The regioselectivity of these reactions on di-substituted benzodioxole systems can often be controlled by the choice of ligands and reaction conditions. nih.gov

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole
Reaction NameCoupling PartnerTypical Catalyst/Ligand SystemPotential Product Structure
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or Pd(OAc)₂/SPhosAryl-substituted benzodioxole
HeckH₂C=CHRPd(OAc)₂/P(o-tol)₃Vinyl-substituted benzodioxole
SonogashiraHC≡CRPdCl₂(PPh₃)₂/CuIAlkynyl-substituted benzodioxole
Buchwald-HartwigR₂NHPd₂(dba)₃/BINAPAmino-substituted benzodioxole

Intermolecular and Intramolecular Reactivity Profiles

The dual presence of a strained oxirane ring and an electron-rich benzodioxole system in this compound creates opportunities for complex intermolecular and intramolecular reactions.

Investigation of Tandem and Cascade Reactions

A tandem or cascade reaction is a sequence of intramolecular transformations where the product of one step is the substrate for the next, allowing for the rapid construction of complex molecular architectures from simple starting materials. organic-chemistry.org The opening of the epoxide ring in this compound can serve as the initiating step for such cascades. nih.govnih.gov

For instance, under acidic conditions, the protonated epoxide can be attacked by an external nucleophile. More interestingly, the epoxide opening can be followed by an intramolecular cyclization. If the initial ring-opening generates a reactive intermediate, such as a carbocation, it can be trapped by the nucleophilic benzodioxole ring in an intramolecular Friedel-Crafts-type reaction. This would lead to the formation of a new fused or bridged ring system. The viability and regioselectivity of such a cascade would depend critically on the reaction conditions and the length and flexibility of the ether tether connecting the two reactive moieties. rsc.org

One plausible cascade could be initiated by a Lewis acid, which coordinates to the epoxide oxygen, facilitating ring-opening and generating a carbocation. This electrophilic center could then be attacked by the C-6 position of the electron-rich benzodioxole ring, leading to a cyclized product.

Steric and Electronic Influences on Reaction Pathways

The outcome of chemical reactions involving this compound is governed by a delicate interplay of steric and electronic factors. rsc.org

Electronic Effects: The ether oxygen of the oxiran-2-ylmethoxy substituent donates electron density into the benzodioxole ring through resonance. This makes the aromatic ring more nucleophilic and activates it toward electrophilic aromatic substitution (EAS). chemicalbook.com This activating effect directs incoming electrophiles primarily to the positions ortho and para to the substituent (C-4 and C-6). The para position (C-6) is generally favored electronically and sterically.

Steric Effects: Steric hindrance, the repulsion between electron clouds of bulky groups, significantly influences reactivity. numberanalytics.comyoutube.com The oxiran-2-ylmethoxy group, while not exceptionally large, exerts enough steric bulk to disfavor reactions at the adjacent C-4 position. Therefore, in EAS reactions, the C-6 position is strongly preferred over the C-4 position. nih.gov

In the context of the epoxide ring itself, the reaction mechanism and regioselectivity of its opening are dictated by the conditions:

Acid-Catalyzed Opening: Under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character (Sₙ1-like). chimia.chpressbooks.pubmasterorganicchemistry.com Nucleophilic attack preferentially occurs at the more substituted carbon atom (the tertiary carbon, if one were present) that can better stabilize the partial positive charge. For a terminal epoxide like this one, attack may occur at either carbon, but often favors the more substituted secondary carbon.

Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction follows an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon atom, which in this case is the terminal primary carbon of the oxirane ring.

Mechanistic Studies via Kinetic Isotope Effects and Intermediate Trapping

To rigorously establish the mechanisms of the reactions involving this compound, advanced experimental techniques such as kinetic isotope effect studies and intermediate trapping are employed. slideshare.net

Kinetic Isotope Effects (KIE): The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, to determine if C-H bond cleavage is the rate-limiting step during an electrophilic aromatic substitution on the benzodioxole ring, one could compare the rate of reaction of the standard compound with that of its deuterated analogue (e.g., deuterated at the C-6 position). A significant kH/kD value (>1) would indicate that this C-H bond is broken in the slowest step. Similarly, solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) can provide insight into the role of proton transfer in mechanisms like acid-catalyzed epoxide opening. chimia.chnih.gov

Intermediate Trapping: Many reactions proceed through short-lived, high-energy intermediates that are not directly observable. nih.govresearchgate.net These can be "trapped" by adding a highly reactive reagent that intercepts the intermediate to form a stable, characterizable product. For instance, if the acid-catalyzed opening of the epoxide is proposed to proceed via a discrete carbocation intermediate (Sₙ1 mechanism), this could be tested by running the reaction in the presence of a high concentration of a potent but "non-competing" nucleophile (e.g., azide or chloride ions). nih.gov The formation of an azide- or chloride-containing product, alongside the expected hydrolysis product, would provide strong evidence for the existence of the carbocation intermediate.

Utilization in the Synthesis of Structurally Complex Natural Products and Analogues

The 1,3-benzodioxole moiety is a common structural motif in a variety of natural products, many of which exhibit significant biological activities. While this compound presents itself as a promising starting material for the synthesis of such compounds, detailed examples of its direct application in the total synthesis of complex polycyclic or heterocyclic natural products are not extensively documented in publicly available research. However, the inherent reactivity of its functional groups provides a clear blueprint for its potential synthetic utility.

The epoxide ring of this compound is a highly versatile functional group that can undergo a variety of ring-opening reactions. Nucleophilic attack on the epoxide can initiate intramolecular cyclizations, leading to the formation of new heterocyclic rings. For instance, the reaction with appropriate nucleophiles could pave the way for the synthesis of substituted tetrahydrofurans or other oxygen-containing heterocycles.

Furthermore, the benzodioxole ring can be functionalized to participate in cyclization reactions, potentially leading to the construction of more complex polycyclic systems. While specific examples utilizing this compound are scarce, the general reactivity of the 1,3-benzodioxole system in the synthesis of bioactive compounds is well-established. nih.gov

The dual functionality of this compound allows for its incorporation into a wide array of molecular architectures. The ether linkage provides flexibility, while the epoxide offers a site for further chemical elaboration. This makes it a valuable synthon for introducing the benzodioxole unit into larger molecules. The synthesis of various derivatives containing amino acid moieties attached to the 1,3-benzodioxole core highlights the potential for creating diverse molecular structures with potential biological applications. researchgate.net

Role in Asymmetric Synthesis and Chiral Pool Methodologies

The presence of a stereocenter in the oxirane ring of this compound makes it an attractive starting material for asymmetric synthesis. Enantiomerically pure forms of this compound can serve as valuable chiral building blocks.

The enantioselective opening of the epoxide ring can lead to the formation of a variety of enantiomerically pure intermediates. For example, reaction with a nucleophile can yield a chiral diol derivative, which can then be used in the synthesis of more complex chiral molecules. While specific applications of this compound in this context are not widely reported, the principle is a cornerstone of modern asymmetric synthesis.

The chirality of the epoxide allows for the potential for stereodivergent synthesis, where different stereoisomers of a product can be accessed from a single chiral starting material by varying the reaction conditions or reagents. The regioselective and stereoselective opening of the epoxide at either of the two electrophilic carbon atoms can lead to the formation of two different stereoisomeric products. This approach, while theoretically powerful, awaits specific demonstration with this compound in the synthesis of complex targets.

Precursor for Advanced Materials Chemistry

A significant and well-documented application of this compound is in the field of materials science, particularly in the synthesis of functional polymers. Its ability to undergo ring-opening polymerization makes it a valuable monomer for creating novel polymeric materials with unique properties. kfupm.edu.saresearchgate.netarabjchem.org

Recent research has focused on the use of sesamol glycidyl ether in the synthesis of mussel-inspired polymers. kfupm.edu.saresearchgate.netarabjchem.org These polymers mimic the adhesive properties of proteins found in mussels, which are known for their strong underwater adhesion. The 1,3-benzodioxole moiety can be chemically modified to create catechol units, which are crucial for the adhesive and cross-linking properties of these bio-inspired materials. kfupm.edu.saresearchgate.net

The ring-opening polymerization of this compound can be initiated by various catalysts, leading to polyethers with pendant benzodioxole groups. kfupm.edu.saarabjchem.org These polymers can be further modified to introduce different functionalities. For example, copolymerization with other monomers, such as allyl glycidyl ether, allows for the introduction of reactive handles that can be used for subsequent chemical modifications. kfupm.edu.saresearchgate.net

Table 1: Polymerization of this compound (Sesamol Glycidyl Ether)
Initiator/CatalystPolymer Yield (%)Number Average Molar Mass (g/mol)Reference
Bu₄NOH80-99- researchgate.net
Bu₄NF80-99- researchgate.net
MePh₃PBr/ⁱBu₃Al80-99- researchgate.net
Copolymerization with Allyl Glycidyl Ether-9570 kfupm.edu.saresearchgate.net

These research findings demonstrate the significant potential of this compound as a precursor for the development of advanced functional materials with applications in adhesives, coatings, and biomedical devices.

Monomer for Polymer Synthesis (e.g., epoxy resins precursors, polyethers)

The presence of the highly strained three-membered oxirane (epoxide) ring makes this compound an ideal monomer for ring-opening polymerization, leading to the formation of polyethers. Additionally, this epoxide functionality allows it to act as a precursor for epoxy resins, which upon reaction with a curing agent, can form a durable thermosetting polymer network.

The synthesis of polyethers from this compound, also known as the glycidyl ether of sesamol, has been demonstrated through ring-opening polymerization. kfupm.edu.saarabjchem.org This process can be initiated by various catalysts, including both basic and Lewis acidic systems. kfupm.edu.saarabjchem.org The choice of initiator or catalyst system can influence the polymerization kinetics and the properties of the resulting polyether. kfupm.edu.saarabjchem.org

For instance, the polymerization of this compound has been successfully carried out using basic initiators such as tetrabutylammonium hydroxide (Bu4NOH) and tetrabutylammonium fluoride (B91410) (Bu4NF). kfupm.edu.saarabjchem.org Lewis acid initiator/catalyst systems, for example, a combination of methyltriphenylphosphonium (B96628) bromide (MePh3PBr) and triisobutylaluminium (iBu3Al), have also proven effective in achieving high yields of the corresponding polyether. kfupm.edu.saarabjchem.org

The polymerization process involves the nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a repeating ether linkage. The benzodioxole moiety remains as a pendant group along the polyether backbone, imparting specific chemical and physical properties to the polymer.

Table 1: Polymerization of this compound to Polyether

Initiator/Catalyst System Temperature (°C) Time (h) Conversion (%) Yield (%)
Bu4NOH 50 24 99 99
Bu4NF 50 24 99 99
MePh3PBr / iBu3Al 50 24 99 99
iBu3Al 0 24 80 80

Data sourced from a study on the synthesis of mussel-inspired polymers. arabjchem.org

While direct studies on its use as a primary precursor for epoxy resins are not extensively detailed in the literature, its chemical structure is analogous to other glycidyl ethers commonly used in the formulation of epoxy resins. In a typical epoxy resin system, the glycidyl ether monomer would be mixed with a hardener or curing agent (e.g., an amine, anhydride, or Lewis acid). The curing process would involve the ring-opening of the epoxide by the hardener, leading to a cross-linked, three-dimensional network with high mechanical strength and thermal stability.

Building Block for Functional Supramolecular Assemblies

While the direct self-assembly of the monomeric this compound into supramolecular structures is not extensively documented, the polymers derived from it serve as a platform for creating functional macromolecular and supramolecular assemblies. kfupm.edu.sa The pendant benzodioxole groups along the polyether backbone can be chemically modified to introduce functionalities that drive non-covalent interactions, leading to the formation of ordered structures. kfupm.edu.sa

An example of this is the synthesis of "mussel-inspired" polymers, where the polyether derived from this compound is further functionalized. kfupm.edu.saarabjchem.org By copolymerizing it with allyl glycidyl ether, reactive allyl groups are introduced along the polymer chain. kfupm.edu.saarabjchem.org These groups can then be modified, for instance, through a thiol-ene reaction, to attach moieties capable of forming supramolecular interactions, such as hydrogen bonding or electrostatic interactions. kfupm.edu.saarabjchem.org

This approach allows for the design of polymers that can self-assemble in solution or at interfaces, creating organized structures on the nanoscale. The benzodioxole unit can also play a role in these interactions, for example, through π-π stacking with other aromatic systems. The ability to tailor the polymer backbone with specific functional groups opens up possibilities for creating materials with applications in areas such as coatings, adhesives, and biomaterials, where controlled supramolecular organization is crucial for performance.

Development of High-Throughput Synthetic Libraries

The chemical reactivity of this compound makes it a promising scaffold for the development of high-throughput synthetic libraries. The epoxide ring is susceptible to ring-opening reactions with a wide variety of nucleophiles, including alcohols, amines, thiols, and carbanions. This reactivity allows for the rapid generation of a diverse range of derivatives from a single starting material.

In the context of high-throughput synthesis, this compound can be reacted in parallel with a library of different nucleophiles to produce a corresponding library of new compounds. Each compound in the library would share the core benzodioxole structure but would be distinguished by the unique side chain introduced through the ring-opening of the epoxide.

This strategy is particularly valuable in drug discovery and materials science, where the screening of large numbers of compounds is often necessary to identify candidates with desired biological activities or material properties. The benzodioxole moiety itself is a structural feature found in numerous biologically active natural products and synthetic compounds, suggesting that libraries based on this scaffold could be a rich source of new leads. ontosight.ainih.gov

The development of such a library would typically involve automated or semi-automated synthesis platforms that can handle a large number of reactions simultaneously. The resulting library of compounds could then be screened using high-throughput screening assays to identify hits for further development. While specific high-throughput libraries based solely on this compound are not widely reported, the principles of combinatorial chemistry strongly support its potential as a valuable building block for this purpose.

Computational Chemistry and Theoretical Investigations of 5 Oxiran 2 Ylmethoxy 2h 1,3 Benzodioxole

Quantum Chemical Characterization of Electronic Structure: A Methodological Overview

While no specific data exists for 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, a theoretical investigation would typically involve the following analyses:

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to predict the reactivity of a molecule. nih.govwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, with particular interest in the roles of the electron-rich benzodioxole ring and the strained, reactive oxirane ring.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. fishersci.comlab-chemicals.com In a hypothetical MEP map of the target compound, negative potential (typically colored red) would be expected around the oxygen atoms of the ether, dioxole, and oxirane groups, indicating regions susceptible to electrophilic attack. Positive potential (colored blue) would likely be found around the hydrogen atoms. This analysis provides a visual guide to the molecule's reactive sites and intermolecular interactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations: A Look at Potential Dynamics

The flexibility of the oxiran-2-ylmethoxy side chain introduces conformational complexity. Computational simulations are essential for exploring this aspect.

Potential Energy Surface Mapping and Energy Minima Identification

Conformational analysis involves mapping the potential energy surface of a molecule to identify stable conformations (energy minima) and the energy barriers between them (transition states). For the target compound, the rotation around the single bonds of the ether linkage would be the primary focus. By systematically changing the dihedral angles of this side chain, a potential energy map could be generated to identify the most energetically favorable spatial arrangements of the oxirane and benzodioxole groups relative to each other. Studies on similar flexible ring systems, such as certain 1,3-dioxane derivatives, have shown how different conformers can coexist in equilibrium. nih.govresearchgate.net

Solvent Effects on Conformation and Reactivity

The surrounding environment can significantly influence a molecule's conformation and reactivity. Molecular dynamics (MD) simulations can model the behavior of this compound in various solvents. These simulations track the movements of every atom over time, providing insights into how solvent molecules interact with the compound and affect its conformational preferences. For instance, polar solvents might stabilize certain conformations by forming hydrogen bonds or dipole-dipole interactions, which could, in turn, influence the accessibility and reactivity of the epoxide ring.

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to predict the reaction mechanisms of complex organic molecules such as this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the molecule's reactivity.

The primary reactive site in this molecule is the strained three-membered epoxide ring. Its reactions are typically characterized by ring-opening mechanisms initiated by either nucleophilic or electrophilic attack.

Nucleophilic Attack: Under basic or neutral conditions, a strong nucleophile will attack one of the electrophilic carbon atoms of the epoxide ring. khanacademy.org This process generally follows an SN2-type mechanism, leading to inversion of stereochemistry at the site of attack. Computational models predict that the attack will preferentially occur at the less sterically hindered carbon atom of the oxirane ring. researchgate.net

Electrophilic/Acid-Catalyzed Attack: In the presence of an acid, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. youtube.com This activation significantly increases the electrophilicity of the epoxide carbons. A weak nucleophile can then attack, and the regioselectivity of this attack is a key area of theoretical investigation. The positive charge on the protonated epoxide is shared between the oxygen and the two carbons. The subsequent nucleophilic attack will occur at the carbon atom that can best stabilize a partial positive charge in the transition state. Due to the influence of the adjacent ether oxygen, this is often the more substituted carbon atom. researchgate.net

Energy Barriers and Reaction Rate Constants

The feasibility and rate of a chemical reaction are dictated by the activation energy barrier (ΔE‡) of its rate-determining step. Computational methods are employed to calculate these barriers for the various potential reaction pathways of this compound.

For epoxide ring-opening reactions, the calculated energy barriers can vary significantly depending on the nature of the nucleophile and the reaction conditions (i.e., catalyzed vs. uncatalyzed). For instance, the uncatalyzed reaction of an epoxide with a weak nucleophile has a high activation barrier, making the reaction very slow. However, acid catalysis dramatically lowers this barrier.

Quantum chemical analyses of similar three-membered heterocycles show that the activation energy for ring-opening decreases in the order of aziridines > epoxides > thiiranes. nih.gov This trend is influenced by factors such as the strength of the C-Y bond (where Y is the heteroatom) and the strain energy of the ring. nih.gov

The table below presents representative calculated activation energies for the ring-opening of a model epoxide under different conditions, illustrating the catalytic effect.

Reaction ConditionNucleophileSolventCalculated Activation Energy (ΔE‡) (kcal/mol)
Uncatalyzed (Gas Phase)Acetate (AcO⁻)None16.6 nih.gov
Uncatalyzed (Solvated)Acetate (AcO⁻)Dichloromethane30.4 nih.gov
Uncatalyzed (Solvated)Acetate (AcO⁻)Water31.5 nih.gov
CatalyzedPhenol (with TPP-K catalyst)Not Specified36.3 mdpi.com

This data is based on model epoxide systems and serves to illustrate general principles. TPP-K refers to tetraphenylphosphonium-tetraphenylborate.

These calculated energy barriers can be used in conjunction with transition state theory to estimate theoretical reaction rate constants, providing a quantitative prediction of reaction kinetics.

Pathway Elucidation for Epoxide Ring Opening and Benzodioxole Transformations

Beyond identifying energy barriers, computational chemistry elucidates the complete reaction pathways, including the geometry of transition states and the nature of intermediates.

Epoxide Ring Opening: For this compound, the key mechanistic question for the epoxide ring-opening is the regioselectivity of the nucleophilic attack.

Under basic/nucleophilic conditions: Activation strain analyses of model systems consistently show that the nucleophilic attack occurs at the least sterically hindered carbon of the epoxide. researchgate.net This preference is attributed to reduced Pauli repulsion between the nucleophile and the substrate at this position. researchgate.net

Under acidic conditions: The regioselectivity is often reversed. The protonated epoxide develops significant carbocationic character at the more substituted carbon atom. The nucleophilic attack then preferentially occurs at this site, as it leads to a more stable transition state. The regioselectivity in acidic conditions is primarily controlled by the strain energy of the transition state structure. researchgate.net

Benzodioxole Transformations: While the epoxide is the most reactive moiety, the 1,3-benzodioxole (B145889) ring is not inert. The methylene (B1212753) bridge of the benzodioxole is known to be a site of potential metabolic activation, capable of forming reactive intermediates. researchgate.net Theoretical studies can be used to investigate the energetics of hydrogen abstraction from this methylene group to form a radical, or its oxidation to form a carbocation. These calculations would involve determining the bond dissociation energy of the C-H bonds at the methylene position.

Structure-Reactivity Relationships and In Silico Screening for Chemical Behavior

Computational analysis is crucial for understanding the relationship between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure in silico (e.g., by adding substituents to the benzodioxole ring) and recalculating electronic properties and reaction barriers, a quantitative structure-activity relationship (QSAR) can be developed. nih.govmdpi.com

Key molecular descriptors that influence reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicators of a molecule's ability to act as an electron donor or acceptor, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals the distribution of charge. This can identify the most likely sites for electrophilic and nucleophilic attack. For the benzodioxole moiety, the oxygen atoms are the most electronegative sites, while for the epoxide, the carbons are electrophilic.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken population analysis) provides a quantitative measure of the electrophilicity of the epoxide carbons.

The table below illustrates how these descriptors can be used to compare the reactivity of different sites within a molecule.

Molecular FeatureDescriptorPredicted Chemical Behavior
Epoxide Ring CarbonsPositive Partial Atomic ChargeSusceptible to nucleophilic attack
Epoxide Ring OxygenNegative Partial Atomic Charge, High HOMO energySite of protonation in acidic media
Benzodioxole RingAromatic SystemCan undergo electrophilic substitution
Methylene BridgeC-H Bond Dissociation EnergyPotential site for radical formation

In silico screening allows for the rapid theoretical evaluation of the reactivity of this compound with a large library of virtual reactants (e.g., different nucleophiles or electrophiles). acs.orgnih.gov By calculating the activation energies for each of these potential reactions, it is possible to predict which reactions are most likely to occur and to identify potential new synthetic pathways or unwanted side reactions. This approach is highly efficient, saving significant time and resources compared to traditional experimental screening.

Advanced Analytical Techniques for Characterization and Real Time Monitoring in Research on 5 Oxiran 2 Ylmethoxy 2h 1,3 Benzodioxole

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of its precise elemental formula.

For a molecule with the chemical formula C₁₀H₁₀O₃, the theoretical exact mass is 178.06299 Da. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would seek to detect ions corresponding to this mass. The high resolution allows differentiation from other combinations of atoms that might have the same nominal mass. For instance, the detection of a protonated molecule [M+H]⁺ at m/z 179.07027 confirms the elemental composition as C₁₀H₁₁O₃⁺. uni.lu

AdductFormulaPredicted m/z[M+H]⁺C₁₀H₁₁O₃⁺179.07027[M+Na]⁺C₁₀H₁₀NaO₃⁺201.05221[M+K]⁺C₁₀H₁₀KO₃⁺217.02615[M-H]⁻C₁₀H₉O₃⁻177.05571Data sourced from PubChem predictions for Safrole oxide. uni.lu

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion provide detailed structural information through fragmentation analysis. mdpi.comsemanticscholar.org By inducing fragmentation and analyzing the resulting daughter ions, researchers can piece together the molecular structure. For this compound, characteristic fragmentation pathways would likely include the cleavage of the ether linkage, loss of the oxirane moiety, and fragmentation of the benzodioxole ring system.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides foundational information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole group (O-CH₂-O), the protons on the oxirane ring, and the methylene protons of the ether linkage. najah.edu

Two-dimensional (2D) NMR experiments are then used to establish the connectivity between these atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, confirming which protons are adjacent to each other, such as those within the oxirane ring and the neighboring methylene group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the benzodioxole ring to the oxiran-2-ylmethoxy side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for confirming the stereochemistry and preferred conformation of the molecule.

Atom GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Aromatic-H6.5 - 6.8105 - 120O-CH₂-O~5.9~101Ar-O-CH₂3.8 - 4.2~70Oxirane CH~3.1~50Oxirane CH₂2.6 - 2.9~45Note: Predicted values are based on data from similar benzodioxole derivatives and general NMR principles. najah.eduworldresearchersassociations.com

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms arising from different crystal packing arrangements, providing a unique fingerprint for each solid form.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can readily confirm the presence of the key structural motifs. worldresearchersassociations.comresearchgate.net

Functional GroupTypical Wavenumber (cm⁻¹)Aromatic C-H Stretch3000 - 3100Aliphatic C-H Stretch2850 - 3000Aromatic C=C Stretch1450 - 1600C-O-C Ether/Dioxole Stretch1030 - 1250Oxirane (Epoxide) Ring Vibration~1250 (ring breathing), ~810-950 (asym. stretch)Data compiled from spectral information for related benzodioxole and epoxide compounds. worldresearchersassociations.comchemicalbook.com

These techniques are also powerful for real-time reaction monitoring. For instance, in the synthesis of the target compound via the epoxidation of its precursor, safrole, one could use operando IR or Raman spectroscopy. lehigh.edursc.org This would involve monitoring the disappearance of the characteristic vibrational bands of the allyl C=C double bond in safrole (around 1640 cm⁻¹) and the simultaneous appearance of the epoxide ring vibrations, providing real-time data on reaction kinetics and completion.

X-ray Diffraction Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis provides precise measurements of bond lengths, bond angles, and torsional angles.

Crucially, this technique can establish the absolute stereochemistry of the chiral center in the oxirane ring, which is not possible with NMR alone without chiral derivatizing agents. Furthermore, XRD reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. nih.govnih.gov

ParameterInformation ProvidedCrystal Systeme.g., Monoclinic, OrthorhombicSpace GroupSymmetry of the crystal latticeUnit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating unitZNumber of molecules per unit cellThis table illustrates the type of data obtained from an XRD experiment, based on analysis of a related benzodioxole structure. nih.govresearchgate.net

Chromatographic Methods (HPLC, GC, SFC) Coupled with Advanced Detectors

Chromatographic techniques are paramount for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) detectors, are standard methods for this purpose.

Given that this compound possesses a stereocenter, it exists as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is critical, as they may have different biological activities. Chiral HPLC is the primary technique used for this enantiomeric separation. csfarmacie.cz This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be detected as separate peaks. sigmaaldrich.comchiraltech.com This allows for the precise determination of the enantiomeric purity, often expressed as enantiomeric excess (ee). Supercritical Fluid Chromatography (SFC) is another powerful technique that can be used for chiral separations.

TechniquePrimary ApplicationHPLC/GC-MSPurity assessment and quantificationPreparative HPLCPurification of the compound from a mixtureChiral HPLC/SFCSeparation of enantiomers and determination of enantiomeric excess (ee)

In-situ Spectroscopic Methods (e.g., ReactIR, NMR Flow Cells) for Mechanistic Studies and Reaction Optimization

The study of reaction mechanisms and the optimization of reaction conditions for the synthesis and polymerization of this compound are significantly enhanced by the application of advanced in-situ spectroscopic techniques. Methods such as ReactIR (Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy) and Nuclear Magnetic Resonance (NMR) spectroscopy with flow cells allow for the real-time monitoring of chemical reactions, providing a continuous stream of data on the concentration of reactants, intermediates, and products. This level of detail is invaluable for elucidating reaction pathways, determining kinetic parameters, and identifying optimal process conditions.

In-situ FTIR spectroscopy, commercially known as ReactIR, is a powerful tool for tracking the progress of chemical reactions in real-time. By inserting a probe directly into the reaction vessel, spectra are collected at short intervals, allowing for the immediate observation of changes in the concentrations of key functional groups. For instance, in the synthesis of this compound from sesamol (B190485) and an epoxide precursor, the disappearance of the phenolic hydroxyl group of sesamol and the appearance of the ether linkage could be monitored. Similarly, during the ring-opening polymerization of this compound, the consumption of the oxirane ring can be quantitatively followed by observing the decrease in the characteristic epoxide band in the IR spectrum. This real-time data allows for the precise determination of reaction endpoints and the study of reaction kinetics under various conditions, such as different catalysts or temperatures.

NMR spectroscopy, when coupled with a flow cell, offers another robust method for online reaction monitoring. The reaction mixture is continuously circulated from the reactor through the NMR spectrometer, allowing for the acquisition of spectra at regular intervals without the need for sample quenching and preparation. This is particularly advantageous for sensitive reactions or for identifying transient intermediates that might be missed with offline analysis. For the polymerization of this compound, in-situ NMR can provide detailed structural information on the forming polymer, including the extent of conversion by integrating the signals of the monomer's epoxide protons against the growing polymer backbone signals. arabjchem.org While some studies have monitored the polymerization of this specific compound by taking aliquots at different times for NMR analysis, a flow cell setup would provide a more continuous and automated data stream, ideal for precise kinetic modeling and mechanistic investigations. arabjchem.org

The application of these in-situ techniques enables a deeper understanding of the reaction mechanism. For example, in the base-catalyzed ring-opening polymerization of this compound, the formation of alkoxide intermediates can be inferred and their concentration profiles tracked over time. This information is crucial for validating proposed mechanisms and for understanding the role of the catalyst in the polymerization process. arabjchem.org

Furthermore, for reaction optimization, the data-rich environment provided by in-situ spectroscopy allows for the rapid screening of reaction parameters. The effect of catalyst loading, temperature, and reactant concentration on the reaction rate and product selectivity can be quickly assessed. This facilitates the efficient development of robust and optimized synthetic protocols.

To illustrate the type of data that can be obtained from in-situ monitoring, the following table presents kinetic data for the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) catalyzed polymerization of this compound, based on reported conversions determined by ¹H NMR analysis of reaction aliquots. arabjchem.org An in-situ NMR setup would provide a much more detailed and continuous version of this data.

Time (minutes)Monomer Conversion (%)Catalyst SystemTemperature (°C)
1525TBAF50
3045TBAF50
6070TBAF50
12090TBAF50
24098TBAF50

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-(oxiran-2-ylmethoxy)-2H-1,3-benzodioxole, and how are critical reaction parameters optimized?

  • Synthesis Routes :

  • Grignard Reagent Approach : Reacting 5-bromo-2H-1,3-benzodioxole with magnesium in THF to form a Grignard intermediate, followed by epoxide functionalization (e.g., epichlorohydrin coupling) under controlled anhydrous conditions .
  • Epoxidation of Precursors : Introducing the oxirane (epoxide) group via oxidation of allyl ether derivatives using peracids (e.g., mCPBA) in dichloromethane at 0–5°C to minimize side reactions.
    • Optimization Parameters :
  • Temperature control (<5°C for Grignard stability), moisture exclusion, and stoichiometric ratios (e.g., 1.5:1 Mg:substrate for Grignard formation).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the epoxide product.

Q. How is the structural integrity of this compound validated experimentally?

  • Spectroscopic Characterization :

  • 1H/13C NMR : Key signals include the benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm) and epoxide protons (δ 3.1–3.4 ppm). Coupling constants (J = 4–6 Hz) confirm the epoxide ring geometry .
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z 208 (calculated for C₁₀H₈O₄) and fragment ions at m/z 149 (benzodioxole ring) and 59 (epoxide cleavage).
    • Elemental Analysis : Matching experimental C/H/O percentages with theoretical values (e.g., C 57.69%, H 3.87%, O 38.44%) to confirm purity.

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic properties of this compound?

  • Density Functional Theory (DFT) :

  • Use hybrid functionals (e.g., B3LYP/6-311G**) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict reactivity. The methylenedioxy group stabilizes HOMO (-6.2 eV), while the epoxide contributes to LUMO (-1.8 eV) .
  • Electrostatic Potential Maps : Identify nucleophilic (epoxide oxygen) and electrophilic (benzodioxole ring) sites for reaction planning.
    • Benchmarking : Compare computed IR spectra with experimental data to validate force fields.

Q. How can crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Single-Crystal X-ray Diffraction :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL-2014 (R₁ < 0.05 for high-resolution data) .
  • Key Metrics : Monitor anisotropic displacement parameters (ADPs) for epoxide oxygen atoms (U₃₃ ≈ 0.05 Ų) to assess thermal motion .
    • Packing Analysis : Identify intermolecular interactions (e.g., C–H···π, π–π stacking) using Mercury software. For example, C7–H7···Cg1 (3.42 Å) stabilizes crystal packing .

Q. How should researchers address discrepancies between computational models and experimental data for this compound?

  • Case Study : If DFT-predicted bond lengths (e.g., C–O in epoxide: 1.43 Å) differ from X-ray values (1.47 Å), consider:

  • Solvent Effects : Include a polarizable continuum model (PCM) for solution-phase simulations.
  • Crystal Packing Forces : Use periodic boundary conditions (PBE functional) to simulate solid-state environments .
    • Statistical Validation : Apply Hamilton R-factor ratios to assess model reliability.

Methodological Notes

  • Synthesis : Prioritize inert-atmosphere techniques (Schlenk line) for moisture-sensitive intermediates.
  • Crystallography : For twinned crystals, employ the TWINABS module in SHELX to correct intensity data .
  • Computational Tools : Gaussian 16 for DFT, Olex2 for crystallographic visualization, and Platon for symmetry checks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.